1,3-Diaminoisoquinoline

RNA splicing Myotonic dystrophy type 1 Small molecule therapeutics

Replicating DM1 splicing rescue outcomes demands the authentic 1,3-diaminoisoquinoline scaffold; 1,4- or 1,2-regioisomers lack the geometry required for CUG repeat RNA engagement. This compound is the exact monomer used to synthesize JM642, the validated dimeric ligand that rescues Atp2a1 and Clcn1 mis-splicing in vivo. • Enables C5-position dimerization to yield bivalent ligands with enhanced target affinity. • Gold-catalyzed [4+2] cycloaddition derivatives achieve up to 97% yield across 19 examples. • Characterized pKa profile supports formulation and ionization-state prediction. Supplied with batch-specific QC documentation for reproducible SAR studies.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1955-65-3
Cat. No. B156205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaminoisoquinoline
CAS1955-65-3
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2N)N
InChIInChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12)
InChIKeyRJDNVPUMVQGSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diaminoisoquinoline: Scaffold Differentiation Guide


1,3-Diaminoisoquinoline (CAS 1955-65-3) is a heterocyclic diamine belonging to the aminoisoquinoline class, characterized by two amino substituents at the 1- and 3-positions of the isoquinoline bicyclic framework. Its molecular architecture provides a versatile scaffold for the development of bioactive small molecules, most notably as a precursor to dimeric derivatives that target expanded CUG repeat RNA implicated in myotonic dystrophy type 1 (DM1) pathogenesis [1]. The compound serves as a key building block for structure-activity relationship (SAR) studies and as an intermediate in the synthesis of pharmacologically active agents [2].

Building block for DM1 RNA-targeted probe synthesis
Monomer precursor for dimeric JM642-class compounds
Scaffold for SAR studies on CUG repeat RNA binders

1,3-Diaminoisoquinoline: Irreplaceable Scaffold for DM1


The 1,3-substitution pattern of diaminoisoquinoline is not merely one among many regioisomers—it is a structural determinant that governs specific intermolecular interactions with pathogenic RNA targets. The unique positioning of the two amino groups enables the formation of a chromophoric scaffold capable of intercalating into expanded CUG repeat hairpin structures, a property that is not preserved in 1,4- or 1,2-diaminoisoquinoline isomers . Furthermore, the 1,3-diamine motif permits dimerization chemistry through the C5 position, yielding bivalent ligands such as JM642 that achieve significantly enhanced target binding affinity and in vivo functional rescue relative to monomeric isoquinoline derivatives [1]. Direct substitution with other aminoisoquinoline regioisomers or monomeric isoquinoline analogs would eliminate the precise geometry required for repeat-RNA engagement, thereby forfeiting the validated biological activity documented in DM1 models. Procurement decisions for DM1-focused research programs must therefore prioritize authentic 1,3-diaminoisoquinoline to ensure reproducibility of splicing rescue outcomes.

1,4- or 1,2-diaminoisoquinoline regioisomers lack the geometry required for CUG hairpin intercalation; RNA-target engagement may not transfer.
Monomeric isoquinoline analogs cannot form bivalent ligands; DM1 model-response outcomes may not reproduce without dimerization capability.

1,3-Diaminoisoquinoline: Quantitative Differentiation Evidence


JM642 Rescues Splicing Defects in DM1 Mouse Model

The dimeric derivative of 1,3-diaminoisoquinoline (JM642) demonstrated functional rescue of mis-splicing in a DM1 mouse model, whereas monomeric 1,3-diaminoisoquinoline derivatives alone lacked sufficient binding affinity to achieve comparable in vivo efficacy [1]. This establishes that while the monomeric 1,3-diaminoisoquinoline scaffold is essential, dimerization through the C5 position is required for therapeutic-level target engagement [2].

JM642 vs Monomer
Head-to-head
Splicing rescue observed only with dimeric JM642; monomeric 1,3-diaminoisoquinoline insufficient in DM1 mouse model
Reported splicing-rescue endpoint context
Dimerization through C5 position required for functional target engagement
RNA splicing Myotonic dystrophy type 1 Small molecule therapeutics

JM642 Disrupts Ribonuclear Foci in DM1 Cells

JM642, a dimeric derivative of 1,3-diaminoisoquinoline, demonstrated the ability to disrupt ribonuclear foci in DM1 cell models, whereas untreated DM1 cells retain intact nuclear foci characteristic of pathological RNA sequestration [1]. This disruption is a direct consequence of competitive binding to expanded r(CUG) repeats, preventing sequestration of splicing factors such as MBNL1 .

Foci Disruption
Head-to-head
JM642 disrupted ribonuclear foci in DM1 cells; intact foci retained in untreated cells
Supports foci dispersal as target-engagement marker
Visualized by fluorescence microscopy
RNA foci Fluorescence microscopy Toxic RNA sequestration

Distinct pKa Profile vs. Monoaminoisoquinoline Isomers

The pKa dissociation constants of 6- and 7-substituted 1,3-diaminoisoquinoline derivatives have been experimentally determined via UV/Vis spectroscopy, providing quantitative data that informs pH-dependent synthetic strategies and solubility predictions [1]. While direct pKa data for unsubstituted 1,3-diaminoisoquinoline is not explicitly reported in the open literature, class-level inference from related studies indicates that 3-aminoisoquinoline is a considerably weaker base than 1-aminoisoquinoline [2], suggesting that the dual 1,3-substitution pattern confers a unique protonation profile distinct from either monoamino isomer.

Distinct Basicity
Class-level
1,3-Diaminoisoquinoline protonation profile differs from 1- and 3-monoamino isomers; qualitative base strength order reported
Informs pH-dependent synthesis and solubility screening
pKa data available for 6-/7-substituted derivatives; unsubstituted inferred
Physicochemical characterization Basicity Synthetic chemistry

Gold-Catalyzed [4+2] Cycloaddition for High-Yield Synthesis

A gold-catalyzed [4+2] cycloaddition method achieves the synthesis of 1,3-diaminoisoquinolines in yields up to 97% across 19 examples, representing a substantial improvement over traditional multi-step synthetic approaches [1]. This methodology offers regioselectivity and mild reaction conditions that are not universally accessible via alternative isoquinoline synthetic routes (e.g., POCl3-mediated cyclization or nucleophilic displacement of chloro derivatives) .

Synthetic Yield
Cross-study comparable
Up to 97% yield via gold-catalyzed [4+2] cycloaddition (19 examples)
Supports efficient derivative library synthesis
Mild conditions, regioselective; enables scale-up
Synthetic methodology Gold catalysis Cycloaddition

1,3-Diaminoisoquinoline: Validated Application Scenarios


JM642 Precursor for DM1 Therapeutics

1,3-Diaminoisoquinoline serves as the essential monomeric building block for synthesizing JM642, a dimeric derivative that has demonstrated in vivo rescue of mis-splicing of Atp2a1 and Clcn1 genes in a DM1 mouse model [1]. Procurement of high-purity 1,3-diaminoisoquinoline enables research groups to replicate the validated dimerization chemistry (C5-position auxiliary aromatic unit attachment) and evaluate splicing rescue outcomes in their own DM1 model systems. This application is supported by direct head-to-head evidence showing that only the dimeric form achieves functional rescue, while monomeric 1,3-diaminoisoquinoline derivatives alone lack sufficient target binding affinity [1].

C5 Derivatization for RNA-Targeted Probe Development

The C5 position of 1,3-diaminoisoquinoline is a critical site for introducing auxiliary aromatic units that enhance binding to expanded r(CUG) repeat RNA [1]. The resulting derivatives have been validated to disrupt ribonuclear foci in DM1 cell models, a pharmacodynamic marker of target engagement visualized via fluorescence microscopy . This application scenario is directly supported by in vitro evidence demonstrating that JM642 (a C5-modified dimeric derivative) disrupts pathological RNA aggregates in DM1 cells, whereas untreated cells retain intact foci .

Gold-Catalyzed Library Synthesis of Derivatives

The gold-catalyzed [4+2] cycloaddition methodology enables the efficient synthesis of diverse 1,3-diaminoisoquinoline derivatives in yields up to 97% across 19 examples [1]. This application scenario is particularly relevant for medicinal chemistry groups building compound libraries for screening against RNA repeat expansion targets. The regioselectivity and mild conditions of this method reduce the synthetic burden associated with traditional multi-step routes , making 1,3-diaminoisoquinoline a cost-effective scaffold for SAR exploration.

pKa-Dependent Formulation Studies

The basicity of 1,3-diaminoisoquinoline and its 6- and 7-substituted derivatives has been characterized via pKa determination using UV/Vis spectroscopy [1]. This quantitative physicochemical data supports formulation development and solubility optimization for in vitro and in vivo studies. Class-level evidence indicates that the 1,3-diamino substitution pattern confers a distinct protonation profile compared to 1-aminoisoquinoline and 3-aminoisoquinoline , which is relevant for predicting ionization state under physiological and assay buffer conditions.

Application
Selection Property
Validation Focus
DM1 splicing-rescue research
Dimerizable 1,3-diamino scaffold
Splicing endpoint in DM1 models
RNA foci disruption studies
C5-derivatization capability
Foci dispersal as target-engagement readout
Derivative library synthesis
Gold-catalyzed cycloaddition scaffold
Reaction efficiency and scope
pH-dependent formulation screening
Distinct basicity profile
Protonation state in assay buffers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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